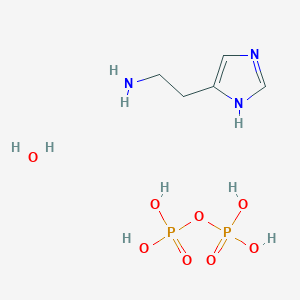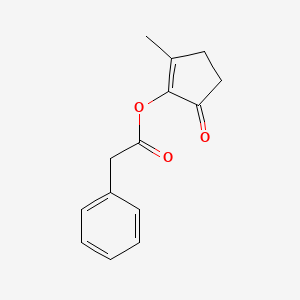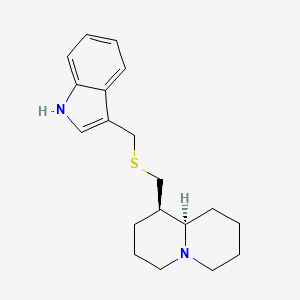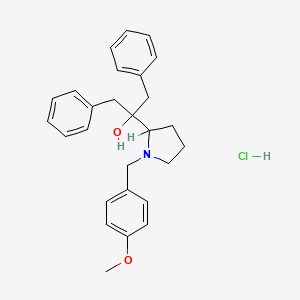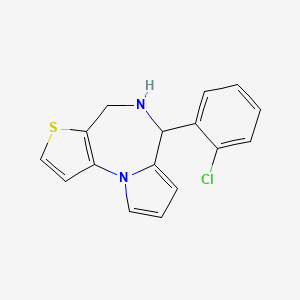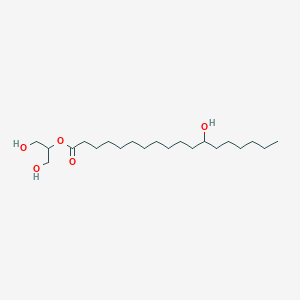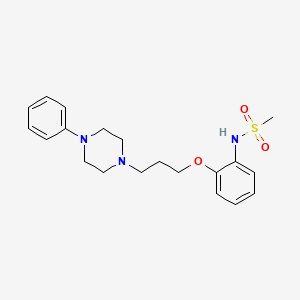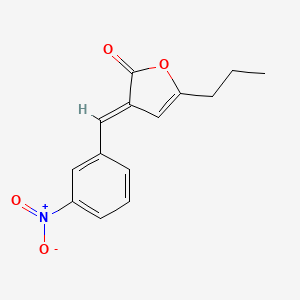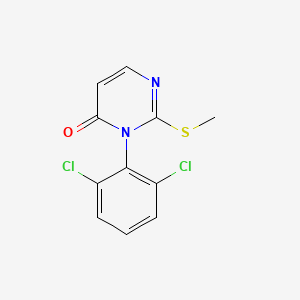
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its pyrimidinone core, substituted with a 2,6-dichlorophenyl group and a methylthio group. Its unique structure lends itself to a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- typically involves the reaction of 2,6-dichloroaniline with a suitable thiol and a pyrimidinone precursor. The reaction conditions often require a catalyst and a controlled environment to ensure the correct substitution and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the substituents.
Substitution: Halogen atoms in the 2,6-dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Pyrimidinone, 3-(phenyl)-2-(methylthio)-: Lacks the dichloro substitution, resulting in different reactivity and properties.
4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group, affecting its chemical behavior.
Uniqueness
The presence of the 2,6-dichlorophenyl group and the methylthio group in 4(3H)-Pyrimidinone, 3-(2,6-dichlorophenyl)-2-(methylthio)- makes it unique in terms of its reactivity and potential applications. These substituents influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
89069-29-4 |
|---|---|
Molekularformel |
C11H8Cl2N2OS |
Molekulargewicht |
287.2 g/mol |
IUPAC-Name |
3-(2,6-dichlorophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c1-17-11-14-6-5-9(16)15(11)10-7(12)3-2-4-8(10)13/h2-6H,1H3 |
InChI-Schlüssel |
FPGUFXQQRKRCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC=CC(=O)N1C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



